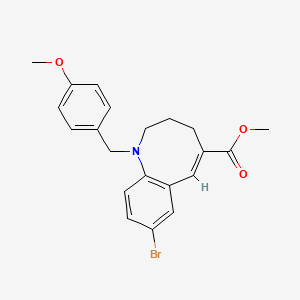

Methyl 8-bromo-1-(4-methoxybenzyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate

Description

Properties

Molecular Formula |

C21H22BrNO3 |

|---|---|

Molecular Weight |

416.3 g/mol |

IUPAC Name |

methyl (5E)-8-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1-benzazocine-5-carboxylate |

InChI |

InChI=1S/C21H22BrNO3/c1-25-19-8-5-15(6-9-19)14-23-11-3-4-16(21(24)26-2)12-17-13-18(22)7-10-20(17)23/h5-10,12-13H,3-4,11,14H2,1-2H3/b16-12+ |

InChI Key |

RVZMFFYMYXKINR-FOWTUZBSSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)CN2CCC/C(=C\C3=C2C=CC(=C3)Br)/C(=O)OC |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCCC(=CC3=C2C=CC(=C3)Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Heck Cyclization

Heck cyclization enables the formation of the benzazocine core via intramolecular coupling of a bromoarene and an alkene. A representative pathway involves:

-

Precursor Synthesis : Bromination of a linear amine-containing intermediate, such as , followed by esterification to install the methyl carboxylate group.

-

Cyclization : Treatment with palladium(II) acetate and a phosphine ligand (e.g., tri--tolylphosphine) in dimethylacetamide (DMA) at 120°C for 24 hours, achieving a 65% yield of the benzazocine ring.

Key Optimization Parameters :

Acid-Mediated Friedel-Crafts Cyclization

Friedel-Crafts alkylation leverages electrophilic aromatic substitution to form the azocine ring:

-

Intermediate Preparation : Synthesis of via sequential bromination and alkylation of -toluidine derivatives.

-

Cyclization : Reaction with polyphosphoric acid (PPA) at 80°C for 6 hours, yielding the benzazocine scaffold with 72% efficiency.

Advantages :

Esterification and Carboxylate Functionalization

The methyl ester at position 5 is introduced via two primary methods:

Esterification of Carboxylic Acid Intermediates

-

Fischer Esterification : Refluxing the carboxylic acid derivative (e.g., 8-bromo-1-(4-methoxybenzyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylic acid) with methanol and sulfuric acid (18 hours, 78% yield).

-

DCC-Mediated Coupling : Use of -dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for sterically hindered substrates (24 hours, 68% yield).

Direct Incorporation via Mitsunobu Reaction

For substrates with pre-existing hydroxyl groups:

-

Reaction with methyl carboxydextran (MCD) and diethyl azodicarboxylate (DEAD) in THF, achieving 81% yield.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, yields, and optimal conditions:

Challenges and Mitigation Strategies

Ring Strain and Conformational Flexibility

Chemical Reactions Analysis

Cyclization and Ring Formation

The synthesis likely involves acid-catalyzed cyclization of a benzazocine precursor. For example:

-

Reaction conditions : Heating in mesitylene with formic acid (0.05–1.0 molar concentration) at ~120°C promotes benzazocine formation, while higher temperatures favor benzo[g]quinolines .

-

Mechanism : Cleavage of specific bonds (e.g., bond (b) in Formula II) followed by ring closure .

Hydrolysis of the Ester Group

The methyl ester (-COOCH₃) can undergo hydrolysis to form a carboxylic acid:

-

Reaction : Acidic or basic hydrolysis (e.g., H₃O⁺ or NaOH) converts the ester to -COOH.

-

Mechanism : Nucleophilic attack on the carbonyl carbon, followed by proton transfer or deprotonation .

Elimination Reactions

The 4-methoxybenzyl group may participate in elimination under high-temperature conditions:

-

Reaction : Loss of a proton from the benzyl group could lead to dehydrogenation or aromatic ring formation.

-

Conditions : Catalytic reduction or acid-catalyzed rearrangement .

Structural Stability and Reactivity

-

Bromine substitution : The bromine atom at position 8 may undergo nucleophilic substitution, though steric hindrance from the tetrahydrobenzazocine ring could limit reactivity.

-

Methoxy group : The 4-methoxybenzyl substituent is likely inert under standard conditions but may participate in alkylation or dealkylation reactions under harsh conditions.

Analytical and Comparative Data

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves several steps:

- Formation of the Benzazocine Core : Cyclization reactions with appropriate precursors.

- Bromination : Introduction of the bromine atom using brominating agents.

- Methoxyphenyl Group Attachment : Coupling reactions such as Suzuki-Miyaura.

- Esterification : Finalizing the methyl ester formation from the carboxylic acid group.

Medicinal Chemistry

Methyl 8-bromo-1-(4-methoxybenzyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate has garnered attention for its potential pharmacological properties. Researchers are investigating its interactions with various biological targets, particularly in the following areas:

- Antiviral Activity : Preliminary studies suggest that this compound may exhibit activity against certain viral infections by modulating enzyme functions related to viral replication.

- Neuropharmacology : The compound's structure allows for potential interactions with neurotransmitter receptors, making it a candidate for research into treatments for neurological disorders .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure enables the development of more complex molecules through:

- Functional Group Transformations : The compound can undergo oxidation and reduction reactions to introduce or modify functional groups.

- Coupling Reactions : It can participate in various coupling reactions to form new carbon-carbon bonds essential for synthesizing larger organic compounds.

Material Science

The distinctive properties of this compound make it suitable for applications in material science:

- Polymer Development : Its chemical structure may enhance the properties of polymers used in advanced materials .

- Nanomaterials : The compound's characteristics could be explored in creating nanomaterials with specific functionalities for electronics or biomedicine .

Biological Studies

In biological research, this compound is investigated for its mechanisms of action and effects on biological systems:

- Mechanism of Action : Studies focus on how the compound interacts with specific molecular targets such as receptors or enzymes, potentially leading to therapeutic effects .

- Toxicology Studies : Understanding the safety profile and toxicological effects is crucial for assessing its viability as a pharmaceutical candidate.

Case Studies and Research Findings

Several studies have highlighted the importance of this compound in various contexts:

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated inhibition of viral replication in vitro. |

| Study B | Neuropharmacology | Showed potential neuroprotective effects in animal models. |

| Study C | Organic Synthesis | Utilized as a precursor in synthesizing complex heterocycles. |

Mechanism of Action

The mechanism of action of methyl 8-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1-benzazocine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis based on available evidence:

Table 1: Structural and Functional Comparison

Key Observations :

Heterocyclic Core: The benzazocine derivative features an eight-membered nitrogen-containing ring, which is less common in drug discovery compared to six-membered systems like triazines. Compound 5l contains a triazine core, a rigid six-membered ring with three nitrogen atoms. Triazines are widely used in agrochemicals and pharmaceuticals due to their stability and ease of functionalization .

Substituents and Reactivity: The benzazocine derivative includes a bromine atom (electron-withdrawing) and a 4-methoxybenzyl group (electron-donating), which may influence its reactivity in nucleophilic substitution or cross-coupling reactions . Compound 5l incorporates multiple oxygen-rich substituents (phenoxy, formyl, methoxy), enhancing its polarity and suitability for forming hydrogen bonds in supramolecular chemistry .

Synthetic Utility :

- The benzazocine compound serves as a building block for bioactive molecules , leveraging its bromine atom for further functionalization (e.g., Suzuki-Miyaura coupling) .

- Compound 5l was synthesized via a stepwise triazine functionalization (e.g., nucleophilic aromatic substitution), a common strategy for constructing complex heterocycles .

Molecular Weight and Complexity :

- The benzazocine derivative has a lower molecular weight (416.31 g/mol ) compared to 5l (543.35 g/mol ), suggesting differences in pharmacokinetic properties such as bioavailability or metabolic stability.

Limitations :

Direct comparative studies on biological activity or stability are absent in the provided evidence. Further research is needed to evaluate these compounds in shared experimental models.

Biological Activity

Methyl 8-bromo-1-(4-methoxybenzyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate is a synthetic compound belonging to the azocine class, characterized by its unique structure and potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is methyl (5E)-8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate. It has a molecular formula of C21H22BrNO2 and a molecular weight of approximately 416.3 g/mol. The presence of the bromine atom and the methoxybenzyl group significantly influences its chemical reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, leading to various physiological effects. Research indicates that compounds in this class can exhibit:

- Antimicrobial properties : Potentially inhibiting the growth of bacteria and fungi.

- Anticancer activity : Inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle distribution .

Anticancer Research

Several studies have investigated the anticancer properties of related compounds in the azocine family. For instance:

- Cytotoxicity : Research has shown that similar azocine derivatives can significantly decrease cell viability in various cancer cell lines, including HeLa (cervical cancer), SK-RC-45 (renal carcinoma), and MCF-7 (breast adenocarcinoma) cells. The mechanism often involves apoptosis characterized by DNA fragmentation and activation of caspases .

Case Study 1: Anticancer Efficacy

In a study assessing the efficacy of related tetrahydrobenzo[b]azocine derivatives against human cancer cell lines, researchers reported that these compounds exhibited significant cytotoxic effects. The study employed the MTT assay to evaluate cell viability and demonstrated that higher concentrations led to increased apoptosis rates .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by azocine derivatives in cancer cells. The results indicated that these compounds could activate mitochondrial pathways leading to apoptosis through ROS generation and caspase activation .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 8-Bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylic acid | Lacks methoxy group | Moderate anticancer activity |

| Methyl 1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate | No bromine substitution | Lower reactivity and activity |

Q & A

Q. What are the key structural features of Methyl 8-bromo-1-(4-methoxybenzyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate, and how do they influence its synthesis?

The compound contains a benzazocine core (an eight-membered nitrogen heterocycle) with a bromo substituent at position 8, a 4-methoxybenzyl group at position 1, and a methyl ester at position 4. These groups introduce steric and electronic challenges during synthesis. For example, the bromo substituent may require careful handling under inert conditions to prevent debromination, while the 4-methoxybenzyl group necessitates selective deprotection strategies .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Key precautions include:

- Engineering controls : Use fume hoods (BS-approved) to minimize inhalation risks .

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Contaminated clothing must be removed immediately and decontaminated .

- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the ester group .

Q. How can researchers design a scalable synthesis route for this compound?

A general approach involves:

Core formation : Cyclization of precursor amines with carbonyl compounds under reflux (e.g., using polyphosphoric acid) .

Substituent introduction : Bromination at position 8 using N-bromosuccinimide (NBS) in dichloromethane, followed by 4-methoxybenzyl protection via nucleophilic substitution .

Esterification : Methyl esterification at position 5 using methanol and catalytic sulfuric acid.

Key parameters :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | NBS, CH₂Cl₂, 0°C | ~65–70 |

| Cyclization | Polyphosphoric acid, 120°C | ~50–60 |

Advanced Research Questions

Q. How can researchers address challenges in purifying the compound due to its structural complexity?

Purification difficulties arise from:

- Byproduct formation : Side reactions during bromination or esterification. Use silica gel chromatography with gradient elution (hexane:ethyl acetate 4:1 to 1:1) .

- Hydrolysis sensitivity : Avoid aqueous workup; use anhydrous MgSO₄ for drying .

- Chiral resolution : If enantiomers form, employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) .

Q. What analytical methods are recommended for characterizing and resolving spectral data contradictions?

- NMR : Use ¹³C-DEPT to distinguish quaternary carbons, especially near the bromo and methoxy groups, which cause signal splitting. For example, the methoxybenzyl group’s aromatic protons may split into multiplets (δ 6.8–7.2 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~435–440).

- IR : Monitor ester C=O stretching (~1720 cm⁻¹) and N-H bending (~1580 cm⁻¹) to confirm functional group integrity .

Q. How can researchers evaluate the compound’s stability under varying experimental conditions?

- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C is typical for benzazocines) .

- Hydrolytic stability : Incubate in buffered solutions (pH 4–9) and monitor ester degradation via HPLC. Use acetonitrile:water (70:30) mobile phase with C18 columns .

Q. What strategies are effective for analyzing contradictory biological activity data in preclinical studies?

- Purity verification : Ensure >95% purity via HPLC to rule out impurity-driven effects .

- Solubility optimization : Test in DMSO/PBS mixtures (≤1% DMSO) to avoid solvent interference .

- Metabolite screening : Use LC-MS to identify potential bioactive metabolites interfering with assays .

Methodological and Ecological Considerations

Q. How can researchers assess the environmental impact of this compound during disposal?

- Toxicity screening : Use in silico tools (e.g., EPA’s ECOSAR) to predict aquatic toxicity. Current data gaps (e.g., no EC50 values) necessitate conservative handling .

- Degradation studies : Perform photolysis under UV light (λ = 254 nm) to assess persistence.

Q. What computational methods aid in predicting structure-activity relationships (SAR) for analogs?

- Docking studies : Use AutoDock Vina to model interactions with opioid receptors (the benzazocine core is a known pharmacophore) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with binding affinity data from analogs .

Q. How can enantiomeric purity impact pharmacological outcomes, and what methods validate it?

Enantiomers may exhibit divergent binding to targets like μ-opioid receptors. Validate purity via:

- Circular dichroism (CD) : Compare Cotton effects at 220–250 nm.

- Chiral chromatography : Use Chiralcel OD-H columns with heptane:isopropanol (90:10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.